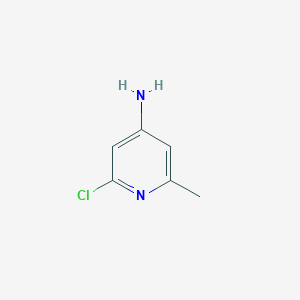

2-Chloro-6-methylpyridin-4-amine

Descripción

Significance within Heterocyclic Chemistry Research

The pyridine (B92270) nucleus is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov The strategic placement of substituents on the pyridine ring, as seen in 2-Chloro-6-methylpyridin-4-amine, imparts specific reactivity and allows for selective chemical transformations. The presence of the chlorine atom at the 2-position, the methyl group at the 6-position, and the amino group at the 4-position creates a unique electronic and steric environment.

The amino group can act as a nucleophile or a directing group in various reactions, while the chlorine atom serves as a valuable leaving group, readily participating in nucleophilic substitution reactions. This dual reactivity makes this compound a key intermediate in the synthesis of a diverse range of heterocyclic compounds. researchgate.net Its structure allows for the exploration of various reaction pathways and the development of novel synthetic methodologies.

Role as a Pyridine Scaffold in Complex Molecule Synthesis

The true value of this compound in organic synthesis lies in its function as a versatile building block, or scaffold, for the assembly of more intricate molecules. nih.gov The term "scaffold" refers to a core molecular framework upon which additional chemical complexity can be built. The pyridine ring of this compound provides a stable and predictable foundation for such constructions.

A notable application of related pyridine scaffolds is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. For example, derivatives of aminopyridines are utilized in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds investigated for their potential as kinase inhibitors in cancer therapy. researchgate.net The general strategy often involves the reaction of the amino group with a suitable reagent to form a new ring fused to the original pyridine core.

Furthermore, the chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, in cross-coupling reactions. This allows for the introduction of diverse functional groups and the extension of the molecular structure. For instance, related 2-chloro-6-methylaniline (B140736) has been used as a starting material in the synthesis of the tyrosine kinase inhibitor Dasatinib, highlighting the importance of this substitution pattern in medicinal chemistry. google.com The ability to selectively modify the molecule at different positions makes this compound a highly sought-after intermediate for the synthesis of targeted molecules with specific biological or material properties.

Historical Context of Pyridine Amine Derivatives in Research

The history of pyridine itself dates back to the 19th century, with its initial isolation and subsequent synthesis. globalresearchonline.netresearchgate.net However, the widespread interest in pyridine derivatives, particularly those bearing amino groups, surged in the 20th century with the discovery of their significant biological activities. globalresearchonline.netresearchgate.net This led to a focused effort in the synthesis and investigation of a vast number of substituted pyridines.

The development of synthetic methods to introduce various functional groups onto the pyridine ring was a crucial step in unlocking their potential. The synthesis of aminopyridine derivatives, in particular, opened up new avenues for creating compounds with a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. globalresearchonline.netstmjournals.in

The emergence of N-aminopyridinium salts as versatile reagents in organic synthesis further expanded the utility of this class of compounds. nih.gov These salts can act as aminating agents, allowing for the introduction of nitrogen-containing functional groups into other molecules. The continuous evolution of synthetic methodologies has made compounds like this compound readily accessible, solidifying their role as indispensable tools in modern organic and medicinal chemistry research.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAAOWXXYDTPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505452 | |

| Record name | 2-Chloro-6-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-63-3 | |

| Record name | 2-Chloro-6-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 6 Methylpyridin 4 Amine

Established Synthetic Pathways

Established methods for synthesizing 2-Chloro-6-methylpyridin-4-amine primarily rely on transformations of precursor molecules and structured multi-step sequences.

Precursor-Based Transformations and Intermediate Reactions

A documented method for preparing the title compound involves the reduction of a nitro-group precursor. nih.gov This transformation starts with 2-chloro-4-methyl-6-nitropyrimidine, which is converted to this compound through a reduction reaction.

The process involves dissolving the precursor in dichloromethane (B109758) and adding it to a solution of iron powder and hydrochloric acid. nih.gov The reaction proceeds at room temperature with stirring for approximately six hours. nih.gov Following the reaction, the solution is filtered, and the organic phase is evaporated to yield the final product. nih.gov This method highlights a direct conversion from a readily available intermediate.

| Precursor | Reagents | Product | Reference |

| 2-chloro-4-methyl-6-nitropyrimidine | Iron powder, Hydrochloric acid, Dichloromethane | This compound | nih.gov |

Multi-Step Synthesis Approaches

Multi-step synthesis provides a strategic pathway to construct complex molecules from simpler starting materials. vapourtec.comlibretexts.org For pyridine (B92270) derivatives, these sequences often involve a series of reactions such as cyclization, nitration, chlorination, and reduction to build the target molecule systematically. guidechem.comgoogle.com

While a specific multi-step pathway for this compound is not detailed in the provided results, the synthesis of analogous compounds like 2-chloro-3-amino-4-methylpyridine (B1178857) illustrates a typical approach. google.com Such a process can involve:

Cyclization: Formation of the initial pyridine ring from acyclic precursors.

Chlorination: Introduction of a chlorine atom onto the pyridine ring, often using agents like phosphorus oxychloride. guidechem.comalkalimetals.com

Nitration: Addition of a nitro group, which can later be reduced to an amine. guidechem.com

Reduction: Conversion of the nitro group to the final amine functionality. google.com

This strategic sequence allows for controlled installation of the required functional groups at specific positions on the pyridine ring. The use of protecting groups is a common tactic in these syntheses to prevent unwanted side reactions with reactive groups like amines.

Novel Synthetic Route Development

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and high-yielding methods.

Catalyst-Mediated Synthesis

Catalysts are crucial in modern organic synthesis for enhancing reaction rates and selectivity. In the synthesis of pyridine derivatives, various catalytic systems are employed. For instance, the synthesis of certain methylpyridines can be achieved through the reaction of acetylene (B1199291) with ammonia (B1221849) using cadmium oxide (CdO) based catalysts. semanticscholar.org The efficiency of these catalysts can be improved by the inclusion of a second component, such as chromium oxide (Cr2O3). semanticscholar.org

While a specific catalyst-mediated synthesis for this compound is not explicitly detailed, the synthesis of related compounds often employs catalysts. For example, the synthesis of 4-aminopyridine (B3432731) can be improved by using iodobenzene (B50100) as a catalyst during the Hofmann degradation step. google.com The development of catalyst-mediated approaches for this compound would likely focus on improving yield and reaction conditions over traditional stoichiometric methods. After extensive optimization, some annulation reactions have been shown to proceed efficiently at room temperature with only a slight excess of the O-vinylhydroxylamine reagent. acs.orgacs.org

Green Chemistry Approaches to Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of pyridine derivatives, green approaches include the use of environmentally benign solvents, solvent-free conditions, and multicomponent reactions (MCRs). ijcrcps.comnih.gov

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents with safer alternatives like ethanol (B145695) or ethanol-water mixtures can significantly reduce environmental impact. ijcrcps.com Studies on related syntheses have shown that using an ethanol-water mixture at room temperature can lead to higher yields compared to conventional refluxing in ethanol alone. ijcrcps.com

Solvent-Free Reactions: Conducting reactions without a solvent, where possible, minimizes waste and simplifies purification. nih.gov One-pot multicomponent reactions are particularly suited for this approach. nih.gov

Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure reduces energy consumption compared to methods requiring high temperatures and pressures. ijcrcps.com

These principles guide the development of more sustainable synthetic routes for important chemical intermediates. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions such as temperature, solvent, and reaction time is critical for maximizing product yield and purity. The choice of solvent can dramatically affect the outcome of a reaction. For instance, in the synthesis of certain pyridine derivatives, switching from conventional solvents to an ethanol-water mixture at ambient temperature has been shown to increase the product yield from 54.4% to 95.6%. ijcrcps.com

The optimization process often involves a systematic study of various parameters, as shown in the table below for a hypothetical optimization.

| Entry | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1 | Ethanol (reflux) | 80°C | 1 | 54.4 | ijcrcps.com |

| 2 | Ethanol | Room Temp | 1 | 86.3 | ijcrcps.com |

| 3 | Ethanol-Water (1:1) | Room Temp | 1 | 95.6 | ijcrcps.com |

| 4 | Dichloromethane | Room Temp | 6 | N/A | nih.gov |

Scale-Up Considerations in Research Synthesis

Scaling up the synthesis of this compound from the laboratory bench to larger research or pilot-plant quantities introduces several critical considerations that must be addressed to ensure safety, efficiency, and reproducibility. The established two-step process, involving the chlorination of 2,4-dihydroxy-6-methylpyridine followed by amination, presents distinct challenges at each stage when moving to a larger scale.

For the initial chlorination step, the use of phosphorus oxychloride requires careful management due to its corrosive nature and reactivity with water. On a larger scale, exothermic reactions can be more difficult to control, necessitating efficient heat exchange systems to maintain the reaction temperature and prevent runaway reactions. The addition of reagents must be carefully controlled, and adequate ventilation and personal protective equipment are paramount. Post-reaction quenching of excess phosphorus oxychloride also needs to be managed to handle the vigorous evolution of acidic gases.

The subsequent amination step, which is typically conducted at elevated temperature and pressure, is perhaps the most critical part of the process to scale up safely. The use of a sealed reactor (autoclave) is essential to contain the ammonia and the solvent at the required temperature. On a kilogram scale, the heat transfer within the reactor becomes a significant factor. The rate of heating and the ability to cool the reactor efficiently in case of an exotherm are crucial safety parameters. The pressure rating of the reactor must be sufficient to handle the vapor pressure of ammonia and the solvent at the reaction temperature.

Work-up procedures also require modification for larger scales. For instance, after the amination reaction, the crude product is often isolated by crystallization. The efficiency of crystallization, including cooling profiles and agitation, can significantly impact the yield and purity of the final product on a larger scale. Filtration and drying of the product also need to be optimized for handling larger volumes of material.

Finally, the purity of the starting materials and reagents becomes increasingly important at a larger scale, as impurities can have a more pronounced effect on the reaction outcome and the purity of the final product. Therefore, robust analytical methods are required to monitor the quality of all materials and the progress of the reaction to ensure a consistent and successful scale-up.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 6 Methylpyridin 4 Amine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the chemistry of 2-Chloro-6-methylpyridin-4-amine, primarily due to the presence of the chloro substituent on the electron-deficient pyridine (B92270) ring.

Reactivity at the Halogen-Substituted Position

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the inductive effect of the chlorine atom, makes the C-2 carbon electrophilic. This facilitates the displacement of the chloride ion by a variety of nucleophiles. chemicalbook.comnbinno.com The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is well-established, and 2-chloropyridines are known to be significantly more reactive than their pyrimidine (B1678525) counterparts under these conditions. researchgate.net

The general mechanism for this reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiolates. For instance, the reaction with amines can be used to synthesize various substituted aminopyridines.

Amine Group Participation in Nucleophilic Processes

The amino group at the C-4 position is a nucleophile itself. masterorganicchemistry.com Its reactivity is influenced by several factors. While the lone pair of electrons on the nitrogen atom makes it nucleophilic, its participation in resonance with the pyridine ring can delocalize these electrons, thereby modulating its reactivity.

The amino group can participate in intramolecular reactions, and its presence can also influence the outcome of intermolecular nucleophilic substitution reactions. For instance, the amino group can be acylated or can participate in condensation reactions.

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene. youtube.comuoanbar.edu.iq The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. youtube.comuoanbar.edu.iq Furthermore, in acidic conditions often employed for EAS, the nitrogen atom can be protonated, further deactivating the ring. uoanbar.edu.iq

Influence of Substituents on Regioselectivity

The regioselectivity of electrophilic substitution on the substituted pyridine ring is determined by the combined electronic effects of the existing substituents: the chloro, methyl, and amino groups. stackexchange.com

Amino Group (-NH₂): This is a strongly activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). libretexts.org

Methyl Group (-CH₃): This is a weakly activating and ortho-, para-directing group due to hyperconjugation and its inductive electron-donating effect (+I effect). lumenlearning.comchemguide.co.uk

Chloro Group (-Cl): This is a deactivating but ortho-, para-directing group. Its inductive effect (-I) withdraws electron density, deactivating the ring, while its ability to donate a lone pair via resonance (+R) directs incoming electrophiles to the ortho and para positions. lumenlearning.com

Halogen and Methyl Group Directing Effects

In the context of this compound, the chloro and methyl groups are located at positions that are ortho and meta, respectively, to the amino group. The directing effects of these groups will influence the position of electrophilic attack. youtube.com

Given that the amino group at C-4 strongly directs ortho and para, the potential sites for electrophilic attack are C-3, C-5, and the nitrogen of the amino group itself. The chloro group at C-2 and the methyl group at C-6 will sterically hinder attack at the adjacent positions. The electronic effects of the chloro and methyl groups will also modulate the electron density at the C-3 and C-5 positions. lumenlearning.com

Electrophilic attack at the C-3 or C-5 position is generally favored in pyridines because the resulting cationic intermediate does not place a positive charge on the electronegative nitrogen atom. quora.comquora.comquimicaorganica.org The activating effect of the amino group at C-4 would further stabilize the intermediate formed by attack at the C-3 and C-5 positions.

Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Suzuki-Miyaura coupling , which involves the reaction of the chloropyridine with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netnih.govlibretexts.orgorganic-chemistry.org This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C-2 position. The efficiency of the Suzuki coupling of 2-chloropyridines has been demonstrated with various arylboronic acids. researchgate.net

Another important cross-coupling reaction is the Buchwald-Hartwig amination . This reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.org This method provides a versatile route to a variety of N-substituted aminopyridines. nih.gov

The general catalytic cycle for these cross-coupling reactions typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine. libretexts.org

Transmetalation: The organoboron compound (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) transfers its organic group to the palladium center. libretexts.org

Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The choice of catalyst, ligand, and base is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound is a versatile substrate for these transformations. The presence of the chloro substituent provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. wikipedia.org In the context of this compound, the chloro group can be readily displaced by a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the chloro-aminopyridine to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov The amino group can influence the reaction by coordinating to the palladium center, potentially affecting the reaction rate and yield.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of more complex arylamines from aryl halides. wikipedia.org While this compound already possesses an amino group, the chloro position can be further functionalized through a Buchwald-Hartwig-type reaction with other amines, amides, or carbamates. libretexts.orgresearchgate.netyoutube.com The reaction proceeds through a catalytic cycle similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation, with bulky, electron-rich ligands often providing the best results. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org this compound can participate in Sonogashira coupling to introduce an alkynyl moiety at the 2-position of the pyridine ring. The reaction mechanism is thought to involve a palladium cycle and a copper cycle, where the copper acetylide is the active nucleophile that participates in the transmetalation step with the palladium complex. wikipedia.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

| Suzuki-Miyaura | Organoboron compounds | Pd catalyst, Base | Biaryls, Heterobiaryls |

| Buchwald-Hartwig | Amines, Amides | Pd catalyst, Ligand, Base | Substituted Amines |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkynes |

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals such as copper and iron can also catalyze important transformations involving this compound and related compounds.

Copper-Catalyzed Reactions: Copper-based catalysts are often used for C-N and C-O bond formation. For instance, copper-catalyzed amidation of 2-chloropyridines provides an efficient route to N-(2-pyridinyl)amides. rsc.org This type of reaction, often referred to as an Ullmann condensation, can be an effective method for the functionalization of the chloro position in this compound. The reaction typically involves a copper(I) salt as the catalyst, a ligand such as a diamine, and a base. rsc.orgresearchgate.net Copper-catalyzed aza-Henry reactions have also been reported using aminopyridine-based ligands, highlighting the versatility of copper in C-N bond-forming reactions. nih.gov

Iron-Catalyzed Reactions: Iron, being an earth-abundant and low-cost metal, has gained significant attention as a catalyst for cross-coupling reactions. nih.govrsc.org While less common than palladium, iron catalysts can promote the coupling of aryl chlorides with organometallic reagents. The mechanisms of iron-catalyzed reactions are often complex and can involve different oxidation states of iron. These reactions offer a more sustainable alternative to palladium-catalyzed processes. nih.gov

Table 2: Other Transition Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Type | Coupling Partner | Product Type |

| Copper | Ullmann Condensation | Amides, Alcohols | N-Aryl Amides, Aryl Ethers |

| Iron | Cross-Coupling | Grignard Reagents | Alkylated/Arylated Pyridines |

Other Significant Transformations

Oxidation and Reduction Chemistry

The functional groups on this compound are susceptible to oxidation and reduction, providing pathways to other important derivatives.

Reduction: The synthesis of this compound often involves the reduction of a nitro group precursor, such as 2-chloro-6-methyl-4-nitropyridine. This transformation is commonly achieved using reducing agents like iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. google.comresearchgate.net Other methods for nitro group reduction include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or the use of other metals such as tin(II) chloride or zinc in acidic media. commonorganicchemistry.com The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the chloro group.

Oxidation: The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity, often facilitating nucleophilic substitution at the 2- and 4-positions of the pyridine ring. nih.gov The methyl group can also be oxidized to a carboxylic acid under more vigorous conditions, yielding 2-chloro-4-aminopyridine-6-carboxylic acid.

Functional Group Interconversions

The amino and chloro groups of this compound are key handles for a variety of functional group interconversions.

Reactions of the Amino Group: The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org These diazonium salts are versatile intermediates that can undergo a range of transformations. For example, in the Sandmeyer reaction, the diazonium group can be replaced by a variety of nucleophiles, including halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH), typically with the aid of a copper(I) salt. wikipedia.orgnih.govorganic-chemistry.orgnih.gov This provides a powerful method for introducing a wide range of substituents at the 4-position of the pyridine ring.

Reactions of the Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com Due to the electron-withdrawing nature of the pyridine nitrogen, the 2-position is activated towards attack by nucleophiles. A wide range of nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride ion to form the corresponding substituted pyridines. libretexts.orgresearchgate.net The rate of these reactions can be influenced by the electronic nature of the other substituents on the pyridine ring.

Table 3: Functional Group Interconversions

| Functional Group | Reaction | Reagents | Product |

| Amino Group | Diazotization/Sandmeyer | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | 2,4-Dichloro-6-methylpyridine, etc. |

| Chloro Group | Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, RS⁻, R₂NH) | 2-Substituted-6-methylpyridin-4-amine |

Structural Modification and Derivative Synthesis of 2 Chloro 6 Methylpyridin 4 Amine

Synthesis of Substituted Pyridine (B92270) Analogs

The synthesis of substituted pyridine analogs from 2-chloro-6-methylpyridin-4-amine involves leveraging the reactivity of its existing functional groups and the pyridine ring itself. The chlorine atom at the 2-position is a key site for nucleophilic substitution, while the amino group at the 4-position can be readily acylated, alkylated, or used as a directing group for further reactions. Methodologies for creating multi-substituted pyridines often involve building the ring from acyclic precursors or modifying existing pyridine rings. nih.gov

The functionalization of the pyridine core is a primary strategy for creating novel derivatives. The inherent reactivity of the chloro and amino substituents on the this compound ring allows for the introduction of a wide variety of functional groups. For instance, related pyridine systems have been functionalized by introducing groups such as methoxy (B1213986), imidazolyl, and arylamino moieties. researchgate.net

A significant area of research involves the transformation of pyridine derivatives into more complex heterocyclic systems through the introduction and subsequent reaction of functional groups. One such approach is the N-arylation of aza-arene N-oxides with O-vinylhydroxylamines, which proceeds through a cascade of reactions including a nih.govnih.gov-sigmatropic rearrangement and cyclization to form azaindolines. acs.orgacs.org This method has been shown to tolerate a range of substituents, including alkyl, aryl, and fluoroalkyl groups, and is effective even for electron-deficient pyridine systems. acs.orgacs.org For example, the reaction of a 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide under specific conditions yielded a 7-azaindole (B17877) product, demonstrating the compatibility of the chloro-substituent in such transformations. acs.orgacs.org

The table below summarizes various functional group introductions on related pyridine scaffolds, illustrating potential transformations for this compound.

| Starting Material Type | Reagent/Condition | Functional Group Introduced | Product Type |

| 2-Chloropyridine derivative | Sodium methoxide | Methoxy | 2-Methoxypyridine derivative |

| 2-Chloropyridine derivative | Imidazole | Imidazolyl | 2-Imidazolylpyridine derivative |

| Pyridine N-oxide | O-vinylhydroxylamine | Vinylamino | Azaindoline |

| 2-Chloropyridine derivative | Methylamine / Copper sulfate | Methylamino | 2-(Methylamino)pyridine derivative google.com |

| Pyridine N-oxide | Triflic anhydride (B1165640) (Tf₂O) | (Activation for annulation) | Azaindole acs.org |

The biological activity and chemical properties of pyridine derivatives are highly dependent on the substitution pattern of the ring. Consequently, the synthesis and exploration of isomeric forms of this compound are of significant interest. By altering the positions of the chloro, methyl, and amino groups, a variety of isomers can be generated, each with a unique electronic and steric profile. The study of these isomers, such as 6-methylpyridin-2-amine, contributes to understanding structure-property relationships. researchgate.net

The table below lists several known isomers of chloromethyl- and chloromethylpyridinamine, highlighting the structural diversity achievable.

| Compound Name | CAS Number |

| 2-Chloro-3-methylpyridin-4-amine | 79055-64-4 guidechem.com |

| 4-Chloro-3-methylpyridin-2-amine | 1227595-52-9 guidechem.com |

| 4-Chloro-5-methylpyridin-2-amine | 1033203-31-4 guidechem.com |

| 5-Chloro-4-methylpyridin-3-amine | 890092-47-4 guidechem.com |

| 6-Methylpyridin-2-amine | 1824-81-3 researchgate.net |

Formation of Condensed Heterocyclic Systems

Building upon the this compound framework to create condensed heterocyclic systems is a powerful strategy for accessing novel chemical space. These reactions involve forming new rings fused to the original pyridine core, leading to polycyclic structures with rigid conformations and distinct properties. Such ring-fused systems are prevalent in medicinal chemistry. diva-portal.org

Annulation reactions are a key method for constructing fused heterocyclic systems. A notable example is the synthesis of azaindoles from pyridine N-oxides. acs.org This process involves an initial N-arylation with a reagent like an O-vinylhydroxylamine, which triggers a nih.govnih.gov-sigmatropic rearrangement, followed by rearomatization and cyclization to yield a 7-azaindoline. acs.org This intermediate can then be dehydrated to form the final 7-azaindole product. acs.org The reaction conditions can be tuned; for instance, using triflic anhydride can be more effective for electron-deficient aza-arenes. acs.org The regioselectivity of these reactions typically results in substitution at the 2-position of the pyridine ring. acs.org

The synthesis of spiro and other fused-ring systems introduces significant three-dimensionality, which is a desirable trait in modern drug discovery. nih.gov Spirocycles, where two rings share a single atom, can be generated from pyridine precursors. One method involves an electrophile-induced dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines to create spirocyclic dihydropyridines. nih.gov These dihydropyridine (B1217469) spirocycles can be further reduced to the corresponding highly valuable piperidine (B6355638) spirocycles. nih.gov

Similarly, ring-fused 2-pyridones are another important class of condensed heterocycles. diva-portal.org Synthetic strategies to create these structures often focus on developing efficient ways to alter the substitution patterns on the fused-ring system. diva-portal.org While these methods may not start directly from this compound, the principles of intramolecular cyclization and ring-closing reactions are broadly applicable to appropriately functionalized pyridine derivatives.

Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality is a critical step in the development of many advanced materials and pharmaceuticals. For derivatives of this compound, this can be achieved by creating stereogenic centers through asymmetric synthesis or by resolving racemic mixtures. The development of asymmetric routes to enantiomerically enriched compounds, such as ring-fused 2-pyridones, has been a focus of synthetic research. diva-portal.org

Resolution Techniques

Kinetic resolution is a widely employed method for the separation of enantiomers. This technique relies on the differential rate of reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound. A particularly effective approach for the resolution of chiral amines and their derivatives is enzymatic kinetic resolution, which utilizes the high enantioselectivity of enzymes, such as lipases.

In a study closely related to the derivatives of this compound, the enzymatic resolution of a series of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines was investigated. This research demonstrated the high efficiency of lipase-catalyzed acetylation in separating the enantiomers. Specifically, the use of Pseudomonas cepacia lipase (B570770) (PSL) in tetrahydrofuran (B95107) (THF) with vinyl acetate (B1210297) as the acylating agent resulted in excellent enantioselectivity. The lipase preferentially acylated the (R)-enantiomer, allowing for the isolation of the (S)-enantiomer in high enantiomeric excess.

This enzymatic approach offers a practical and scalable method for obtaining enantiomerically pure building blocks that can be further elaborated into more complex chiral derivatives. The mild reaction conditions and the high selectivity of the enzyme make this a valuable technique for the preparation of optically active compounds within this class of substituted pyridines.

| Enzyme | Substrate Type | Acylating Agent | Solvent | Outcome |

| Pseudomonas cepacia lipase (PSL) | (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines | Vinyl acetate | Tetrahydrofuran (THF) | Preferential acylation of the (R)-enantiomer, yielding highly enantiomerically enriched (S)-enantiomer. |

Asymmetric Catalysis in Derivative Preparation

Asymmetric catalysis offers a more direct and atom-economical route to enantiomerically pure compounds by selectively producing a single enantiomer from a prochiral substrate. Various catalytic systems have been developed for the asymmetric synthesis of chiral pyridines and their derivatives, which could be conceptually applied to the synthesis of chiral analogs of this compound.

One prominent strategy involves the transition metal-catalyzed asymmetric functionalization of pyridine derivatives. For instance, highly enantioselective catalytic transformations of β-substituted alkenyl pyridines have been achieved using a combination of a copper catalyst with a chiral diphosphine ligand and a Lewis acid activator. nih.gov This method allows for the introduction of a wide range of alkyl groups with excellent enantioselectivity. nih.gov Such a strategy could be envisioned for the synthesis of chiral derivatives by first introducing an alkenyl group onto the this compound core, followed by asymmetric alkylation.

Another powerful approach is the asymmetric hydrogenation of prochiral unsaturated pyridine derivatives. Ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been shown to produce chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with high yields and excellent enantioselectivities. rsc.org This methodology could be adapted to derivatives of this compound that contain a reducible C=C or C=N bond, enabling the stereoselective formation of chiral centers.

Furthermore, the development of chiral organocatalysis has opened new avenues for the asymmetric functionalization of amines. Chiral aldehyde catalysis, for example, has been successfully employed for the asymmetric α-functionalization of primary amines. nih.gov This approach could potentially be used to introduce a chiral substituent at the amine group of this compound or its derivatives. The combination of a chiral aldehyde and a nickel complex has enabled the asymmetric α-propargylation of amino acid esters with high enantioselectivity. nih.gov

The application of these and other asymmetric catalytic methods holds significant promise for the direct synthesis of a diverse array of chiral derivatives based on the this compound structure, providing access to novel chemical entities with potentially valuable applications.

| Catalytic System | Reaction Type | Substrate Type | Potential Application |

| Copper/Chiral Diphosphine Ligand/Lewis Acid | Asymmetric Alkylation | β-Substituted Alkenyl Pyridines | Introduction of chiral alkyl groups to alkenyl derivatives of this compound. nih.gov |

| Ruthenium/Chiral Diamine Ligand | Asymmetric Hydrogenation | Prochiral Unsaturated Pyridines | Stereoselective reduction of C=C or C=N bonds in derivatives of this compound. rsc.org |

| Chiral Aldehyde/Nickel Complex | Asymmetric α-Functionalization | Primary Amines | Direct introduction of chiral substituents at the amino group of this compound. nih.gov |

Exploration of Biological Activities and Molecular Interactions

In Vitro Biological Screening of 2-Chloro-6-methylpyridin-4-amine and its Derivatives

In vitro studies, which are conducted in a controlled environment outside of a living organism, are fundamental to understanding the biological potential of a compound. These assays for derivatives of this compound have unveiled activities ranging from enzyme modulation to receptor engagement.

Enzymes are crucial biological catalysts, and their inhibition is a key mechanism for many therapeutic drugs. Derivatives of the 2-chloro-6-methylpyridine (B94459) scaffold have been investigated for their ability to inhibit various enzymes.

No specific research findings on the direct interaction of this compound or its close derivatives with tyrosine phosphatases were identified in the reviewed scientific literature.

Derivatives of the parent compound have demonstrated notable antibacterial properties, suggesting interactions with key bacterial enzymes or processes. A related compound, 6-(Aminomethyl)-4-chloropyridin-2-amine, has shown significant anti-biofilm activity against the pathogen Acinetobacter baumannii. Furthermore, a synthesized copper (II) complex of (6-methyl-pyridin-2-ylamino)-acetic acid, a derivative of 2-amino-6-methylpyridine, exhibited enhanced antibacterial activity, indicating that complexation can amplify the biological effects of this class of compounds. researchgate.net

Another related derivative, 2-chloro-6-methyl-N-phenylpyrimidin-4-amine, has been investigated for its antimalarial properties, which are attributed to the inhibition of the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum.

Table 1: Antibacterial and Antimalarial Activity of this compound Derivatives

| Compound | Activity Type | Target Organism/Enzyme | Observed Effect |

|---|---|---|---|

| 6-(Aminomethyl)-4-chloropyridin-2-amine | Anti-biofilm | Acinetobacter baumannii | Eradication of up to 90% of cells within biofilms. |

| Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid complex | Antibacterial | Not specified | Enhanced antibacterial activity compared to the ligand alone. researchgate.net |

| 2-chloro-6-methyl-N-phenylpyrimidin-4-amine | Antimalarial | Plasmodium falciparum (DHFR) | IC₅₀ values ranging from 0.005 to 0.44 µM. |

Receptor binding assays are used to measure the affinity of a compound for a specific biological receptor. A complex derivative containing a 6-methylpyridin-2-yl moiety, specifically 4-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)thiazol-2-amine, has been shown to interact with the human TGF-beta receptor type-1, with a measured half-maximal effective concentration (EC₅₀) of 2.20E+4 nM. While this is not a direct derivative of this compound, it highlights the potential for molecules containing the 6-methylpyridine group to engage with important biological receptors.

Cell-based assays provide a more complex biological system to evaluate a compound's effect. A review of pyridine (B92270) derivatives has highlighted their potential as antiproliferative agents against various cancer cell lines. mdpi.com The specific activity is highly dependent on the nature and position of substituents on the pyridine ring. For instance, the presence of halogens, such as the chlorine atom in this compound, is a feature in many biologically active pyridine derivatives. mdpi.com

Enzyme Inhibition Studies

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications. For pyridine derivatives, several SAR principles have been established. mdpi.com

The antiproliferative activity of pyridine compounds is significantly influenced by the number and position of substituents. For example, studies on different pyridine series have shown that increasing the number of methoxy (B1213986) (O-CH₃) groups can lead to a decrease in the IC₅₀ value, indicating higher potency. mdpi.com The introduction of halogens (like chlorine) and amino (NH₂) groups also plays a critical role in modulating the biological activity. mdpi.com

In a series of antifungal pyrimidine (B1678525) derivatives, SAR analysis indicated that modifications to a phenyl ring attached to the core structure could enhance antifungal potency. Although this study was on a pyrimidine, it suggests that systematic modification of substituents is a valid strategy for enhancing the desired biological activity of related heterocyclic compounds.

Table 2: List of Compounds Mentioned

| Compound Name | Core Structure |

|---|---|

| This compound | Pyridine |

| 6-(Aminomethyl)-4-chloropyridin-2-amine | Pyridine |

| (6-methyl-pyridin-2-ylamino)-acetic acid | Pyridine |

| 2-chloro-6-methyl-N-phenylpyrimidin-4-amine | Pyrimidine |

| 4-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)thiazol-2-amine | Pyridine |

Mechanisms of Biological Action at a Molecular Level

Understanding how a compound exerts its biological effects requires a detailed examination of its interactions at the molecular level. This includes identifying the specific binding partners and the nature of the forces that govern this interaction.

The biological activity of compounds like this compound is predicated on their ability to bind to specific biological targets, such as proteins or nucleic acids. These interactions are typically non-covalent and can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-stacking interactions. acs.org

| Interaction Type | Potential Interacting Groups on Target |

| Hydrogen Bonding | Amine group (donor), Pyridine nitrogen (acceptor) |

| Hydrophobic Interactions | Methyl group |

| π-π Stacking | Pyridine ring |

| Halogen Bonding | Chloro group |

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of a ligand to a biological target. These studies can provide valuable insights into the plausible binding modes and the key interactions that stabilize the ligand-target complex.

For example, a molecular docking study on novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties identified them as potential telomerase inhibitors. sigmaaldrich.comnih.gov The docking simulation positioned one of the active compounds into the active site of telomerase, revealing the probable binding model. sigmaaldrich.comnih.gov Similarly, docking studies of 2-aminopyridine (B139424) derivatives against bacterial protein targets have shown a good fit within the binding pockets, with the binding scores correlating with their observed antibacterial activity. nih.gov In one such study, the active compound was found to bind to the ATP binding pocket of a bacterial enzyme with a score close to that of the native ligand. nih.gov

| Compound Class | Target Protein | Key Findings from Docking |

| 2-Aminopyridine derivatives | Bacterial proteins (e.g., S. aureus ATP binding pocket) | Good fit in binding pocket, interaction scores correlate with activity. nih.gov |

| 2-Chloro-pyridine derivatives with flavone moieties | Telomerase | Probable binding model in the active site determined. sigmaaldrich.comnih.gov |

| Amino acid conjugates of aminopyridine | Multiple protein targets in cancer signaling | Significant binding affinity with multiple targets. nih.gov |

Advanced Applications in Chemical Sciences

Applications in Medicinal Chemistry and Drug Discovery Research

Intermediate in Pharmaceutical Synthesis

This compound serves as a critical starting material or intermediate in the synthesis of various pharmaceuticals. indiamart.comchemimpex.com Its presence in synthetic pathways allows for the construction of complex molecules with desired pharmacological properties.

Kinase inhibitors are a significant class of drugs, particularly in oncology. Research has shown that 2-chloro-6-methylpyridin-4-amine is a precursor in the synthesis of potent kinase inhibitors. For instance, it is a key component in the creation of dual Src/Abl kinase inhibitors. exlibrisgroup.comnih.gov One notable example is its use in the synthesis of BMS-354825 (Dasatinib), a drug used to treat certain types of cancer. nih.gov The synthesis involves creating a thiazole-5-carboxamide (B1230067) derivative from 2-chloro-6-methylaniline (B140736) and another intermediate. nih.govgoogle.com

The pyridine (B92270) scaffold is a common feature in drugs targeting the central nervous system. This compound and its isomers serve as intermediates in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com For example, the related compound 3-amino-2-chloro-4-methylpyridine (B17603) (CAPIC) is a key intermediate in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. google.com

Design and Synthesis of Potential Bioactive Compounds

The inherent reactivity of this compound makes it a valuable building block for generating libraries of novel compounds to be screened for biological activity. indiamart.comchemimpex.com Its structure can be readily modified, allowing chemists to explore a wide chemical space in the search for new drug candidates. The development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) for cancer treatment is one such example. acs.org

Contributions to Agrochemical Research

Beyond pharmaceuticals, this compound and its isomers play a role in the development of modern agricultural chemicals. indiamart.comchemimpex.com

Precursor for Herbicide Development

This chemical is utilized as an intermediate in the synthesis of herbicides. Its structural framework is incorporated into larger molecules designed to control unwanted plant growth, thereby improving crop yields. For example, pyridine derivatives are essential components in certain herbicidal compositions. google.comgoogle.com The related compound nitrapyrin, or 2-chloro-6-(trichloromethyl)pyridine, is used as a nitrification inhibitor to improve fertilizer efficiency. nih.gov

Components in Insecticide and Fungicide Synthesis

This compound is a key building block in the agrochemical industry. indiamart.com Its structural framework is utilized in the synthesis of new, complex molecules designed for crop protection. indiamart.com Chemical suppliers categorize the compound under "Pesticide Composition," noting its role as a precursor for developing novel insecticides and fungicides. ambeed.com

Research and development in agrochemicals leverage such intermediates to create active ingredients with specific biological activities. The pyridine ring, modified with chlorine and amine groups, provides a scaffold that can be further functionalized to target specific biological pathways in pests and fungi. A patent for novel herbicidal compounds, for instance, explicitly lists this compound as a relevant chemical entity in the context of the invention, highlighting its importance in the design of new agrochemicals. google.com While it serves as a crucial intermediate, its primary role is in the developmental stage of creating proprietary, biologically active compounds rather than being an active ingredient itself. indiamart.comindiamart.com

Development in Material Science and Advanced Materials

The application of this compound extends into the realm of material science, where it is recognized as a valuable building block for a range of advanced materials. indiamart.com Its potential is noted in creating everything from organic electronics to specialized polymers. ambeed.com Scientific supply companies classify this compound as a "Material Building Block," specifically pointing to its use in creating small molecule semiconductors, functional polymers, and coordination complexes. ambeed.comambeed.com

Incorporation into Organic Electronic Materials

In the field of organic electronics, this compound is identified as a "Small Molecule Semiconductor Building Block". ambeed.com Pyridine-based compounds are integral to the design of organic semiconductors due to the electron-deficient nature of the pyridine ring, which facilitates electron transport. The specific functional groups on this compound allow it to be incorporated into larger molecular structures intended for use in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). Its role is typically to act as a segment within a larger conjugated molecule, helping to tune the electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for charge injection, transport, and recombination in electronic devices.

Role in Polymer Chemistry and Functional Coatings

The utility of this compound in polymer science is linked to its classification as a reagent for polymerization. ambeed.comambeed.com The presence of the reactive amino group and the chloro-substituted pyridine ring allows it to be used as a monomer in polymerization reactions, such as polycondensation. The resulting polymers would incorporate the pyridine moiety directly into their backbone, potentially imparting desirable properties like thermal stability, specific conductivity, or the ability to coordinate with metals. These functional polymers can form the basis for advanced coatings with tailored characteristics, such as anti-corrosion or UV-protective layers.

Applications in Coordination Chemistry for Material Science

One of the most significant material science applications of this compound is its role as a ligand in coordination chemistry. ambeed.com The compound features two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen of the exocyclic amino group. This allows it to act as a bidentate ligand, binding to metal ions to form stable coordination complexes. A dissertation from Cornell University notes the synthesis of this specific compound for creating ligands for such purposes.

These complexes are foundational for creating advanced materials, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where the compound can act as a "linker" or "strut". ambeed.comambeed.com By selecting different metal ions and modifying the ligand structure, researchers can design materials with highly specific properties, such as porosity for gas storage, catalytic activity for chemical reactions, or unique magnetic and optical characteristics. A patent document also makes note of the compound in the context of forming coordination polymers. google.com

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of substituted pyridines. For compounds similar to 2-chloro-6-methylpyridin-4-amine, methods such as DFT with the B3LYP functional and a 6-31G** basis set are commonly employed to model molecular characteristics like HOMO-LUMO gaps and electrostatic potential surfaces. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties.

Electronic Structure Analysis

The electronic structure of this compound is significantly influenced by its substituent groups. The chlorine atom acts as an electron-withdrawing group, while the amine and methyl groups are electron-donating. This push-pull electronic effect governs the charge distribution across the pyridine (B92270) ring.

Computational analysis reveals the electron density and electrostatic potential, highlighting the regions of the molecule that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species. The positioning of these substituents is crucial; even minor changes, such as moving the amine group, can significantly alter the compound's physicochemical properties. nih.gov

Interactive Table: Calculated Electronic Properties

While specific calculated values for this compound are not available in the cited literature, a typical output from such calculations would include the following parameters. The data presented here is illustrative of what a DFT calculation would yield.

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| Electron Affinity | ~0.8 eV | Reflects the ability of the molecule to accept an electron. |

| Ionization Potential | ~8.2 eV | Energy required to remove an electron from the molecule. |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this class of compounds, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the ring and the chloro substituent.

Interactive Table: Molecular Orbital Energies

This table illustrates the kind of data that would be generated from MO calculations for this compound.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.1 | Highest energy orbital containing electrons; site of electrophilic attack. |

| LUMO | -1.2 | Lowest energy orbital without electrons; site of nucleophilic attack. |

| HOMO-LUMO Gap | 4.9 eV | Indicates the molecule's excitability and chemical stability. |

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, including the structures of intermediates and transition states.

For instance, this compound is used as a reactant in the synthesis of more complex molecules. nih.govgoogle.com Theoretical models can help optimize reaction conditions by predicting the effects of different solvents and catalysts. The Polarizable Continuum Model (PCM) is one such method used to incorporate solvent effects into these calculations.

Transition State Analysis

The identification and characterization of transition states are fundamental to understanding reaction kinetics. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction.

For reactions such as the nucleophilic substitution of the chlorine atom, computational analysis can reveal the geometry of the transition state, showing the partial formation and breaking of bonds. Vibrational frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency.

Energy Landscape Exploration

Exploring the energy landscape allows for a comprehensive understanding of a chemical reaction. This involves mapping the potential energy of the system as a function of the geometric coordinates of the atoms. The resulting surface reveals the stable intermediates and the transition states that connect them.

For a multi-step synthesis starting from this compound, exploring the energy landscape can help to identify potential side-products and optimize the reaction to favor the desired product. For example, in its synthesis from 2-chloro-6-methyl-4-nitropyridine-1-oxide, computational methods could model the reduction of the nitro group and the removal of the N-oxide.

Spectroscopic Property Predictions and Interpretations

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.

Predicted NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible electronic transitions can be calculated. These predictions are valuable for assigning experimental spectra and understanding the relationship between the molecular structure and its spectroscopic signature. For example, a PhD thesis from Cornell University mentions the use of NMR for the characterization of this compound, and computational predictions could aid in the detailed assignment of these spectra. A study on a related inhibitor provides an example of ¹H NMR data for a derivative of the target compound. nih.gov

Interactive Table: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (Pyridine H) | δ 6.5-6.7 ppm | Consistent with aromatic protons in similar environments. |

| ¹³C NMR (C-Cl) | δ ~150 ppm | Typical for a carbon atom bonded to a chlorine in a pyridine ring. |

| IR (N-H stretch) | ~3400-3500 cm⁻¹ | Characteristic of the amine group's stretching vibrations. |

UV-Vis Absorption Spectra Simulations

No specific studies detailing the simulation of the UV-Vis absorption spectrum for this compound using methods such as Time-Dependent Density Functional Theory (TD-DFT) were identified in the available research. Such simulations are valuable for predicting the electronic transition energies (e.g., π-π* and n-π* transitions) and understanding the compound's behavior upon interaction with ultraviolet and visible light. For related molecules, like derivatives of 2-aminopyrimidine, the influence of substituents like chlorine on the electronic spectra has been a subject of interest.

Vibrational Spectroscopy Predictions

Detailed computational predictions of the vibrational spectra (infrared and Raman) for this compound have not been reported in the surveyed literature. These predictions, typically performed using DFT calculations, help in the assignment of vibrational modes observed in experimental spectra. For similar molecules, such as 2-amino-6-methylpyridine, DFT calculations have been successfully used to assign vibrational frequencies for C-H stretching, C-C-C bending, and methyl group vibrations. However, a specific analysis for this compound is not available.

Intermolecular Interactions and Crystal Packing Studies

A definitive crystal structure for this compound, determined by methods like single-crystal X-ray diffraction, is not present in the accessible scientific databases. The analysis of intermolecular forces is contingent upon the availability of this crystallographic data. While studies exist for isomers and related compounds, this information cannot be directly extrapolated to this compound. For instance, the crystal structure of an isomer, 2-Chloro-4-methylpyridin-3-amine, reveals stabilization through intermolecular N-H···N hydrogen bonds. researchgate.net Similarly, cocrystals involving related molecules like 4-amino-2-chloropyridine (B126387) have been studied to understand their supramolecular chemistry. mdpi.com However, the specific packing and interactions for the title compound remain uncharacterized.

Hydrogen Bonding Networks

Without experimental crystal structure data for this compound, a precise description of its hydrogen bonding network is not possible. It can be hypothesized that the amino group (-NH₂) would act as a hydrogen bond donor and the pyridine ring nitrogen would act as an acceptor, likely leading to the formation of intermolecular N-H···N hydrogen bonds, a common motif in related structures. researchgate.net

Pi-Pi Stacking Interactions

The potential for pi-pi stacking interactions between the pyridine rings of adjacent molecules in the solid state is plausible. However, the specific geometry of these interactions (e.g., parallel-displaced or T-shaped) can only be determined from crystallographic analysis, which is currently unavailable for this compound.

Crystal Lattice Energy Calculations

The calculation of crystal lattice energy, which quantifies the stability of the crystal structure, requires detailed knowledge of the atomic coordinates and intermolecular forces within the crystal. As the crystal structure for this compound has not been published, no corresponding lattice energy calculations could be found.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Chloro-6-methylpyridin-4-amine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic and electronic architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine ring will appear as singlets or doublets in the downfield region, typically between δ 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The methyl protons will resonate as a singlet in the upfield region, generally around δ 2.3-2.5 ppm. The protons of the amino group will present as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring carbons will show signals in the aromatic region (δ 100-160 ppm). The carbon atom attached to the chlorine atom (C2) is expected to be significantly downfield due to the electronegativity of chlorine. The carbon bearing the methyl group (C6) and the one attached to the amino group (C4) will also have characteristic chemical shifts. The methyl carbon will appear at a much higher field, typically in the range of δ 15-25 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.4 | ~20 |

| C3-H | ~6.5 | ~110 |

| C5-H | ~6.7 | ~115 |

| NH₂ | Broad, variable | - |

| C2 | - | ~155 |

| C4 | - | ~150 |

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₇ClN₂), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 142.59 g/mol ). A characteristic isotopic pattern for the presence of a chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation of the molecule. Common fragmentation pathways for aromatic amines include the loss of the amino group or cleavage of the ring. The presence of the chloro and methyl substituents would also lead to characteristic fragment ions. For instance, the loss of a chlorine radical or a methyl radical would result in significant peaks in the mass spectrum. Data for the related compound 2-Chloro-6-methylpyrimidin-4-amine shows a top peak at m/z 143, corresponding to the molecular ion, with other significant peaks at m/z 108 and 67. nih.gov

Expected Fragmentation Data for this compound

| m/z Value | Possible Fragment |

|---|---|

| 142/144 | [M]⁺ (Molecular ion) |

| 127 | [M - CH₃]⁺ |

| 107 | [M - Cl]⁺ |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the stability of the resulting ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

N-H Stretching: The primary amine group (-NH₂) will typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will absorb in the region of 1400-1600 cm⁻¹.

N-H Bending: The scissoring vibration of the amino group typically appears in the range of 1590-1650 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Research on the related compound 2-chloro-6-methyl pyridine shows characteristic bands for C-H deformation at 1456 and 1458 cm⁻¹ and methyl group in-plane bending at 1371 and 1373 cm⁻¹. alkalimetals.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=N, C=C | Ring Stretch | 1400 - 1600 |

| N-H | Bend (Scissoring) | 1590 - 1650 |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be most suitable, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

An HPLC method for the isomeric compound 4-Amino-2-chloropyridine (B126387) utilizes a Primesep 100 column with a mobile phase of acetonitrile (B52724) and water with sulfuric acid as a buffer, and detection at 200 nm. A similar system could be adapted for this compound. The retention time would be a key parameter for identification and quantification.

Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient with a buffer (e.g., formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., ~254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While the aminopyridine structure suggests some potential for thermal degradation, GC-MS can be a valuable tool for purity assessment and identification of volatile impurities.

The sample would be vaporized and separated on a GC column, likely a non-polar or medium-polarity column. The separated components would then be introduced into the mass spectrometer for detection and identification based on their mass spectra. As mentioned earlier, the mass spectrum would provide the molecular weight and fragmentation pattern for confirmation.

Typical GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Future Research Directions and Perspectives

Emerging Synthetic Technologies

New synthetic methods are constantly being developed to improve the efficiency and sustainability of producing substituted pyridines. acs.orgnih.gov These include the use of novel catalysts and more environmentally friendly reaction conditions. nih.govnih.gov Mild, one-pot methods are being explored to avoid harsh reaction conditions and costly transition-metal catalysts. acs.org

Advanced Biological System Studies

Future studies will likely involve more detailed investigations into the interactions of derivatives of 2-chloro-6-methylpyridin-4-amine with biological targets. This includes understanding their mechanisms of action at a molecular level to design more potent and selective drugs. nih.gov

Novel Applications and Material Development

Beyond its traditional uses, researchers are exploring the potential of incorporating this and similar pyridine-based compounds into new materials. indiamart.com Their electronic properties make them candidates for use in organic electronics and functional polymers. indiamart.com

Integration of AI and Machine Learning in Compound Research

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-methylpyridin-4-amine with high yield and purity?

- Methodology : Optimize reaction conditions (temperature, pressure, catalyst concentration) using batch or continuous flow processes. For example, highlights the importance of controlling chloro group reactivity during synthesis, which can be stabilized under inert atmospheres. Purification via recrystallization or column chromatography is critical, as impurities often arise from competing nucleophilic substitutions .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. demonstrates that SHELX software (e.g., SHELXL for refinement) can achieve high data-to-parameter ratios (>13:1) and low R-factors (<0.06) for pyridine derivatives. Key steps include crystal mounting on a diffractometer (296 K), data collection with Mo-Kα radiation, and refinement using density functional theory (DFT)-validated parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm methyl (δ ~2.3 ppm) and amine (δ ~5.5 ppm) groups. emphasizes integrating coupling constants to distinguish between regioisomers.

- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How does the chloro substituent influence the electronic and reactive properties of this compound?

- Methodology :

- Computational Analysis : Apply the Colle-Salvetti correlation-energy formula ( ) to model electron density distribution. DFT calculations (e.g., B3LYP/6-31G*) reveal the chloro group’s electron-withdrawing effect, which polarizes the pyridine ring and enhances electrophilic substitution at the 4-position .

- Experimental Validation : Compare reaction rates with analogous non-chlorinated compounds in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data when analyzing derivatives of this compound?

- Methodology :